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Introduction
ONX-0914, formerly known as PR-957, is a potent and selective small molecule inhibitor of the

immunoproteasome, a specialized form of the proteasome predominantly expressed in

hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in processing proteins for

antigen presentation and is involved in the regulation of cytokine production and T-cell

differentiation.[3][4] Specifically, ONX-0914 targets the chymotrypsin-like activity of the β5i

(LMP7) subunit of the immunoproteasome.[2][5] Its selectivity makes it a valuable tool for

studying the specific functions of the immunoproteasome in various physiological and

pathological processes, including autoimmune diseases and cancer.[6][7]

These application notes provide detailed protocols for measuring the activity of the

immunoproteasome in biological samples following treatment with ONX-0914. The protocols

cover the assessment of β5i subunit-specific activity using a fluorogenic substrate, as well as

methods to evaluate the downstream functional consequences of immunoproteasome

inhibition, such as altered T-cell differentiation and cytokine production.
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Table 1: Specificity of ONX-0914 for Proteasome
Subunits
This table summarizes the half-maximal inhibitory concentration (IC50) values of ONX-0914 for

both immunoproteasome (i) and constitutive (c) proteasome catalytic subunits. The data

highlights the selectivity of ONX-0914 for the β5i subunit.

Proteasome Subunit IC50 (nM) Selectivity (fold vs. β5i)

Immunoproteasome

β5i (LMP7) 39 1

β1i (LMP2) ~600 ~15

β2i (MECL-1) >1000 >25

Constitutive Proteasome

β5 ~273 ~7

β1 >1000 >25

β2 >1000 >25

Data compiled from multiple sources indicating a 20- to 40-fold greater selectivity for the β5i

subunit over the constitutive β5 subunit.[1][8]

Table 2: Effects of ONX-0914 on Cytokine Production
This table outlines the typical effects of ONX-0914 on the production of key cytokines by

various immune cell types.
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Cytokine Cell Type Effect of ONX-0914 Reference

IL-6
Monocytes,

Macrophages
Decreased [1][3]

TNF-α
Monocytes,

Macrophages
Decreased [1][3]

IL-17 Th17 cells Decreased [3][9]

IL-22 Th17 cells Decreased [9]

GM-CSF T cells, PBMCs Decreased [3]

IL-23 Monocytes Decreased [1]

Experimental Protocols
Protocol 1: Measurement of β5i Immunoproteasome
Activity using a Fluorogenic Substrate
This protocol describes how to measure the chymotrypsin-like activity of the

immunoproteasome β5i subunit in cell lysates using the fluorogenic substrate Ac-ANW-AMC.

To ensure the measured activity is specific to the immunoproteasome, a parallel measurement

is performed in the presence of ONX-0914.[10]

Materials:

Cells or tissues of interest

ONX-0914 (prepared in DMSO)

Proteasome Activity Lysis Buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM

ATP, 1 mM DTT, 1x protease inhibitor cocktail)

Ac-ANW-AMC fluorogenic substrate (stock solution in DMSO)

Proteasome Activity Assay Buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM

fresh ATP, 1 mM fresh DTT)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.alzdiscovery.org/uploads/cognitive_vitality_media/Immunoproteasome-Inhibitors-Cognitive-Vitality-For-Researchers.pdf
https://www.medchemexpress.com/ac-anw-amc.html
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/Immunoproteasome-Inhibitors-Cognitive-Vitality-For-Researchers.pdf
https://www.medchemexpress.com/ac-anw-amc.html
https://www.medchemexpress.com/ac-anw-amc.html
https://pubmed.ncbi.nlm.nih.gov/22984077/
https://pubmed.ncbi.nlm.nih.gov/22984077/
https://www.medchemexpress.com/ac-anw-amc.html
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/Immunoproteasome-Inhibitors-Cognitive-Vitality-For-Researchers.pdf
https://www.mdpi.com/1420-3049/30/3/755
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BCA or Bradford protein assay reagent

Black 96-well microplate

Fluorometric microplate reader (Excitation: 345-380 nm, Emission: 445-460 nm)

Procedure:

Cell Lysate Preparation:

1. Culture and treat cells with the desired concentration of ONX-0914 or vehicle control

(DMSO) for the specified duration.

2. Harvest cells and wash with ice-cold PBS.

3. Lyse cells in Proteasome Activity Lysis Buffer on ice.

4. Homogenize the lysate by passing it through a 26G needle 10-15 times.

5. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

6. Collect the supernatant (cell lysate) and determine the protein concentration using a BCA

or Bradford assay.

Proteasome Activity Assay:

1. Prepare a reaction mixture in a black 96-well plate. For each sample, prepare two wells:

one for total chymotrypsin-like activity and one for non-immunoproteasome activity.

2. To each well, add 10-15 µg of cell lysate.

3. To the "non-immunoproteasome activity" wells, add ONX-0914 to a final concentration that

ensures complete inhibition of β5i (e.g., 1 µM). Add an equivalent volume of DMSO to the

"total activity" wells.

4. Prepare a master mix of the Proteasome Activity Assay Buffer containing the Ac-ANW-

AMC substrate at the desired final concentration (e.g., 12.5 µM).
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5. Add the assay buffer/substrate mix to each well to a final volume of 100 µl.

6. Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

7. Measure the fluorescence intensity kinetically every 3 minutes for 30-60 minutes.

Data Analysis:

1. Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

2. The specific immunoproteasome β5i activity is the difference between the rate of the "total

activity" well and the "non-immunoproteasome activity" (ONX-0914 treated) well.

3. Normalize the activity to the protein concentration of the lysate.

Protocol 2: Analysis of T-Helper Cell Differentiation (Th1
and Th17)
This protocol outlines the in vitro differentiation of naive CD4+ T cells into Th1 and Th17

lineages in the presence of ONX-0914, followed by analysis of key transcription factors and

cytokine production by intracellular flow cytometry.

Materials:

Naive CD4+ T cells (isolated from spleen or lymph nodes)

RPMI 1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin

Plate-bound anti-CD3 and anti-CD28 antibodies

For Th1 differentiation: IL-12, anti-IL-4 antibody

For Th17 differentiation: IL-6, TGF-β, IL-23, anti-IFN-γ antibody, anti-IL-4 antibody

ONX-0914 (prepared in DMSO)

Brefeldin A

PMA and Ionomycin
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Fixation/Permeabilization Buffer

Fluorochrome-conjugated antibodies against CD4, IFN-γ (for Th1), IL-17A (for Th17), T-bet

(for Th1), and RORγt (for Th17)

Flow cytometer

Procedure:

T-Cell Differentiation:

1. Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.

2. Seed naive CD4+ T cells at a density of 1 x 10^6 cells/ml.

3. Add the appropriate cytokine cocktail for either Th1 or Th17 differentiation.

4. Add ONX-0914 at the desired concentrations (e.g., 100-300 nM) or vehicle control

(DMSO).

5. Incubate the cells at 37°C and 5% CO2 for 3-5 days.

Intracellular Cytokine Staining:

1. Four to five hours before harvesting, restimulate the cells with PMA (50 ng/ml) and

Ionomycin (500 ng/ml) in the presence of Brefeldin A (10 µg/ml).

2. Harvest the cells and wash with PBS.

3. Stain for surface markers (e.g., CD4) according to the antibody manufacturer's protocol.

4. Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

5. Stain for intracellular cytokines (IFN-γ, IL-17A) and transcription factors (T-bet, RORγt)

with fluorochrome-conjugated antibodies.

6. Wash the cells and resuspend in FACS buffer.

Flow Cytometry Analysis:
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1. Acquire the samples on a flow cytometer.

2. Gate on the CD4+ T-cell population.

3. Analyze the percentage of cells expressing IFN-γ and T-bet (for Th1) or IL-17A and RORγt

(for Th17) in the ONX-0914-treated versus vehicle-treated samples.
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Experimental Workflow for Measuring Immunoproteasome Activity
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Caption: Workflow for measuring immunoproteasome activity.
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Effect of ONX-0914 on T-Helper Cell Differentiation
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Caption: ONX-0914's impact on T-cell signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10824678?utm_src=pdf-body-img
https://www.benchchem.com/product/b10824678?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. alzdiscovery.org [alzdiscovery.org]

2. medchemexpress.com [medchemexpress.com]

3. medchemexpress.com [medchemexpress.com]

4. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide
Substrates - PMC [pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. ubpbio.com [ubpbio.com]

7. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to
ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]

8. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their
Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

9. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but
enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

10. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Measuring Immunoproteasome Activity After ONX-0914
Treatment: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824678#measuring-immunoproteasome-activity-
after-onx-0914-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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